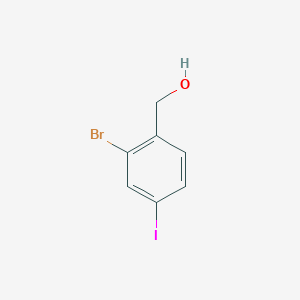

2-Bromo-4-iodobenzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-4-iodophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrIO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEXRVNZYXNDDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Elucidation of (2-bromo-4-iodophenyl)methanol

This technical guide provides a comprehensive, multi-technique framework for the unambiguous structural determination of (2-bromo-4-iodophenyl)methanol. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond procedural outlines to deliver field-proven insights into the causality behind experimental choices. The described workflow constitutes a self-validating system, integrating data from mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy to ensure the highest degree of confidence in structural assignment.

Introduction: The Imperative for Rigorous Structure Verification

Halogenated benzyl alcohols are pivotal building blocks in modern synthetic and medicinal chemistry.[1] The specific placement of different halogen atoms on the aromatic scaffold dramatically influences the molecule's steric and electronic properties, which in turn dictates its reactivity and potential biological activity.[1] Consequently, the unequivocal confirmation of the regiospecific arrangement of substituents is not merely a procedural step but a critical prerequisite for meaningful downstream research and development. The target molecule, (2-bromo-4-iodophenyl)methanol (C₇H₆BrIO), presents a distinct spectroscopic challenge due to its trisubstituted aromatic ring, requiring a synergistic application of modern analytical techniques for complete characterization.

Section 1: Foundational Analysis: Mass Spectrometry

The initial and most fundamental step in structure elucidation is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a precise mass measurement that can validate the molecular formula.

Expertise & Causality:

For a molecule containing bromine, mass spectrometry offers more than just the molecular weight; it provides a distinct isotopic signature. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[2] This results in a characteristic pair of peaks in the mass spectrum—the molecular ion peak (M) and an "M+2" peak—of almost equal intensity.[2] Iodine, conversely, is monoisotopic (¹²⁷I), meaning it does not contribute an M+2 peak.[3] The observation of this specific 1:1 M/M+2 pattern is a powerful diagnostic tool, immediately confirming the presence of a single bromine atom in the structure.

Expected Mass Spectrometry Data

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₇H₆BrIO | Based on the compound name. |

| Monoisotopic Mass | 311.8647 Da | Calculated for ¹²C₇H₆⁷⁹Br¹²⁷IO.[4] |

| Molecular Ion Peaks | m/z ≈ 311.86 (M), 313.86 (M+2) | Corresponds to ions containing ⁷⁹Br and ⁸¹Br, respectively. |

| Isotopic Ratio (M:M+2) | Approximately 1:1 | Characteristic signature for a compound with one bromine atom. |

| Key Fragments | [M-H₂O]⁺, [M-Br]⁺, [M-I]⁺ | Expected fragmentation pathways involve the loss of water from the alcohol, or cleavage of the relatively weak carbon-halogen bonds. |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 0.1 mg of (2-bromo-4-iodophenyl)methanol in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Acquisition Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺ or the molecular ion M⁺•.

-

Data Analysis:

-

Verify the exact mass of the molecular ion peak against the theoretical value for C₇H₆BrIO. The mass accuracy should be within 5 ppm.

-

Analyze the isotopic distribution pattern of the molecular ion cluster. Confirm the presence and relative intensity of the M and M+2 peaks to validate the presence of one bromine atom.

-

Section 2: Mapping the Molecular Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of atomic connectivity.

The Proton Environment: ¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration).

Expertise & Causality: For (2-bromo-4-iodophenyl)methanol, the aromatic region is particularly informative. The substitution pattern (1-CH₂OH, 2-Br, 4-I) leaves three adjacent aromatic protons. Their coupling patterns (spin-spin splitting) provide direct evidence of their relative positions. We expect to see one doublet, one doublet of doublets, and one small doublet, confirming the 1,2,4-trisubstituted pattern. The methylene (-CH₂) protons, being adjacent to a stereocenter-free carbon and not coupled to other protons, should appear as a clean singlet.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OH | 1.8 - 2.5 | Broad Singlet | N/A | 1H |

| -CH₂OH | ~ 4.70 | Singlet | N/A | 2H |

| Ar-H5 | ~ 7.55 | Doublet of Doublets | J ≈ 8.2, 1.8 | 1H |

| Ar-H6 | ~ 7.25 | Doublet | J ≈ 8.2 | 1H |

| Ar-H3 | ~ 7.85 | Doublet | J ≈ 1.8 | 1H |

The Carbon Skeleton: ¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. The chemical shifts are sensitive to the electronic effects of the substituents.

Expertise & Causality: We expect to see 7 distinct signals: 6 for the aromatic carbons and 1 for the methylene carbon. The carbons directly bonded to the electronegative halogens (C2-Br and C4-I) and the oxygen-bearing carbon (C1) will be shifted to characteristic frequencies, allowing for preliminary assignment.

Establishing Connectivity: 2D NMR Spectroscopy

While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This will confirm the connectivity between the aromatic protons H-3, H-5, and H-6.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of carbon signals for CH, CH₂, and CH₃ groups.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is the key experiment for establishing the overall structure. For instance, correlations from the methylene (-CH₂) protons to the aromatic carbons C1, C2, and C6 will definitively link the hydroxymethyl group to the correct position on the ring.

Caption: Key HMBC correlations from methylene protons.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[5] Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure adequate signal-to-noise by using a sufficient number of scans (e.g., 16).

-

¹³C NMR Acquisition: On the same sample, acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets, optimizing as necessary.

Section 3: Functional Group Verification: Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expertise & Causality:

The IR spectrum provides confirmatory evidence for key functional groups predicted by the structure. The most prominent and diagnostic feature for (2-bromo-4-iodophenyl)methanol will be a broad absorption band in the high-frequency region (3200-3600 cm⁻¹), which is characteristic of the O-H stretching vibration of an alcohol.[6] This, combined with C-O stretching and characteristic aromatic C=C and C-H absorptions, validates the "benzyl alcohol" portion of the molecule.

Expected IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3600 - 3200 | O-H stretch (alcohol) | Strong, Broad |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 2960 - 2850 | C-H stretch (aliphatic -CH₂) | Medium |

| 1600 - 1450 | C=C stretch (aromatic ring) | Medium-Strong |

| 1260 - 1000 | C-O stretch (primary alcohol) | Strong |

| < 800 | C-Br, C-I stretch | Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a small amount of the solid (2-bromo-4-iodophenyl)methanol directly onto the ATR crystal.

-

Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and automatically subtracted from the sample spectrum.

Section 4: Integrated Spectroscopic Analysis Workflow

The strength of this analytical approach lies not in any single technique, but in the convergence of all data to support a single structural hypothesis. The workflow is a system of cross-validation.

Caption: Integrated workflow for structure elucidation.

Summary of Convergent Evidence

| Technique | Observation | Interpretation |

| HRMS | Exact mass of 311.8647; M/M+2 ratio of ~1:1. | Confirms molecular formula C₇H₆BrIO and the presence of one bromine atom. |

| ¹H NMR | 3 aromatic protons with d, dd, d splitting; 1 singlet for 2H at ~4.7 ppm. | Confirms a 1,2,4-trisubstituted aromatic ring and a benzylic alcohol moiety. |

| ¹³C NMR | 7 distinct signals (6 aromatic, 1 aliphatic). | Consistent with the proposed structure's symmetry. |

| 2D NMR | HMBC from -CH₂ protons to C1, C2, and C6. | Unambiguously places the hydroxymethyl group at C1, adjacent to the bromine at C2. |

| FTIR | Broad band at ~3400 cm⁻¹; strong band at ~1050 cm⁻¹. | Confirms the presence of the alcohol (-OH) and C-O functional groups. |

Conclusion

The structural elucidation of (2-bromo-4-iodophenyl)methanol is achieved through a systematic and integrated analytical strategy. By leveraging the specific strengths of mass spectrometry, 1D/2D NMR spectroscopy, and infrared spectroscopy, a web of interconnected data is generated. Each piece of evidence independently supports and is validated by the others, removing ambiguity and leading to a definitive structural assignment. This rigorous, multi-technique approach represents the gold standard in chemical analysis, ensuring the fidelity of materials used in research and development.

References

-

Guimarães, C. R. W., et al. (2025). Proposal of Molecular‐Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals. ChemistrySelect. Available at: [Link]

-

Mishra, V., et al. (2024). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. Physical Chemistry Chemical Physics. Available at: [Link]

-

ResearchGate. (n.d.). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. Available at: [Link]

-

American Chemical Society. (2025). OH-Detected Aromatic Microsolvation of an Organic NO Radical: Halogenation Controls the Solvation Side. The Journal of Physical Chemistry A. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. Available at: [Link]

-

Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromobenzyl alcohol. PubChem Compound Database. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Bromobenzyl alcohol. NIST Chemistry WebBook. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Bromobenzyl alcohol. NIST Chemistry WebBook. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-4-iodobenzyl alcohol. PubChem Compound Database. Available at: [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-iodobutane. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. mass spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. This compound | C7H6BrIO | CID 91883112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 3-Bromobenzyl alcohol [webbook.nist.gov]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to 2-Bromo-4-iodobenzyl alcohol (CAS 1261648-93-4)

This guide provides a comprehensive technical overview of this compound, a uniquely functionalized building block for advanced organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document explores the compound's properties, synthesis, reactivity, and critical applications, with a focus on its role in constructing complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs).

Core Compound Profile

This compound is a tri-functionalized aromatic compound, offering three distinct points for chemical modification: a nucleophilic hydroxyl group, and two halogen atoms (bromine and iodine) with differential reactivity suitable for sequential cross-coupling reactions. This strategic arrangement of functional groups makes it a highly valuable intermediate in multi-step synthetic campaigns.[1][2]

Physicochemical & Structural Data

The fundamental properties of this compound are summarized below, based on data from commercial suppliers.[1]

| Property | Value | Source |

| CAS Number | 1261648-93-4 | [1][3] |

| Molecular Formula | C₇H₆BrIO | [1] |

| Molecular Weight | 312.93 g/mol | [1][4] |

| Physical Form | Solid | |

| Boiling Point | 323.20 °C (Predicted) | [1] |

| Flash Point | 149.30 °C (Predicted) | [1] |

| Purity | Typically ≥95-97% | [5] |

| Storage | Keep in a dark place, sealed in dry, room temperature (10°C - 25°C) | [1] |

| SMILES | C1=CC(=C(C=C1I)Br)CO | [1] |

| InChI Key | YMEXRVNZYXNDDN-UHFFFAOYSA-N |

Synthesis & Manufacturing

While detailed academic publications on the specific synthesis of this compound are not prevalent, its structure strongly suggests a primary synthesis route via the reduction of its corresponding aldehyde, 2-Bromo-4-iodobenzaldehyde (CAS 1261470-87-4). This precursor is commercially available from various suppliers.[6][7] The reduction of an aromatic aldehyde to a benzyl alcohol is a fundamental and high-yielding transformation in organic chemistry.

Proposed Synthetic Workflow: Reduction of Aldehyde

The choice of reducing agent is critical and depends on the desired scale, cost, and functional group tolerance. Sodium borohydride (NaBH₄) is a mild, selective, and cost-effective choice for this transformation, well-suited for laboratory-scale synthesis due to its high chemoselectivity for aldehydes over other potentially reducible groups.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative procedure based on standard chemical principles and should be performed by qualified personnel with appropriate safety measures.

-

Reaction Setup: To a round-bottom flask charged with 2-Bromo-4-iodobenzaldehyde (1.0 eq), add a suitable solvent system such as a 1:1 mixture of Dichloromethane (DCM) and Methanol. Stir the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution. The slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.

-

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The disappearance of the starting aldehyde spot and the appearance of a new, more polar spot (the alcohol product) indicates reaction completion. This typically takes 1-2 hours.

-

Quenching: Once the reaction is complete, cautiously quench the excess NaBH₄ by the slow, dropwise addition of 1 M Hydrochloric Acid (HCl) at 0 °C until the effervescence ceases.

-

Extraction & Isolation: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity & Strategic Applications

The synthetic utility of this compound stems from its three distinct functional handles, which can be addressed with high selectivity. This makes it an exemplary building block for constructing molecules requiring precise spatial arrangement of different substituents.[1]

Caption: Reactivity map showing the orthogonal reaction sites.

The key to its utility is the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive and will undergo oxidative addition to a Pd(0) catalyst under milder conditions than the C-Br bond. This allows for selective functionalization first at the iodo position, followed by a second, different coupling at the bromo position.

Application in PROTAC Synthesis

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's degradation.[8][9][10] They consist of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting them.[9][] this compound is an ideal scaffold for synthesizing the linker and attaching the two ligands in a controlled manner.

Workflow: PROTAC Linker Synthesis

The following workflow illustrates how this compound can be used to synthesize a PROTAC.

Caption: A strategic workflow for PROTAC synthesis.

Protocol: Derivatization for Linker Attachment

This protocol describes the conversion of the benzyl alcohol to a benzyl bromide, a key step to enable ether linkage formation with a PEG-based linker, a common component in PROTACs.[12]

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere. Cool the solution to 0 °C.

-

Bromination: Add Phosphorus tribromide (PBr₃, 0.5 eq) dropwise to the cold solution. Causality Note: PBr₃ is an effective reagent for converting primary alcohols to alkyl bromides with minimal side reactions and easy workup.

-

Reaction Monitoring: Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature. Monitor by TLC until the starting alcohol is consumed (typically 2-4 hours).

-

Workup: Slowly pour the reaction mixture over ice water to quench the excess PBr₃. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-bromo-1-(bromomethyl)-4-iodobenzene, which can be used in subsequent steps without further purification. This intermediate is now primed for nucleophilic substitution by a linker molecule.

Safety & Handling

As with any halogenated organic compound, this compound should be handled with care in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[13]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[13]

-

Personal Protective Equipment (PPE): Standard PPE including safety goggles, a lab coat, and chemical-resistant gloves are mandatory.

Conclusion

This compound is more than a simple intermediate; it is a strategic tool for medicinal chemists and drug discovery scientists. Its pre-installed, orthogonally reactive handles provide a reliable and efficient platform for the convergent synthesis of complex molecules. The ability to selectively functionalize the iodo, bromo, and alcohol moieties allows for the rapid generation of compound libraries and the systematic optimization of molecular properties, particularly in the development of next-generation therapeutics like PROTACs.

References

-

This compound | CAS 1261648-93-4. Chemical-Suppliers.com. [Link]

-

2-Bromo-5-fluoro-4-iodobenzyl alcohol | C7H5BrFIO | CID 122237141. PubChem. [Link]

-

This compound | C7H6BrIO | CID 91883112. PubChem. [Link]

-

Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. National Institutes of Health (NIH). [Link]

- Preparation method of 2-bromo-5-iodo-benzyl alcohol - CN113233957A.

-

The Indispensable Role of 2-Bromo-4-fluorobenzyl Alcohol in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. National Institutes of Health (NIH). [Link]

-

Supporting Information for Catalytic Hydrogenation of Esters. The Royal Society of Chemistry. [Link]

-

China 4-Iodobenzyl Alcohol Manufacturer and Supplier, Factory. Lizhuo Pharmaceutical. [Link]

-

Identification of the Iodination and Bromination Products of 3-Hydroxybenzaldehyde. ResearchGate. [Link]

- Bromination of substituted benzaldehydes - US4551557A.

-

p-BROMOBENZALDEHYDE. Organic Syntheses. [Link]

-

1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-1,2,2-trifluoroethene. CAS Common Chemistry. [Link]

-

4-Bromo-2-iodobenzaldehyde | C7H4BrIO | CID 53231310. PubChem. [Link]

-

Reduction of Bromo- and Iodo-2,6-bis(diphenylphosphanylmethyl)benzene with Magnesium and Calcium. ResearchGate. [Link]

-

Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Beilstein Journals. [Link]

-

Bromobenzyl cyanide. Wikipedia. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Alcoli benzilici | CymitQuimica [cymitquimica.com]

- 3. This compound | CAS 1261648-93-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. biosynth.com [biosynth.com]

- 5. labfind.co.kr [labfind.co.kr]

- 6. 4-Bromo-2-iodobenzaldehyde | C7H4BrIO | CID 53231310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Bromo-2-iodobenzaldehyde | 1261470-87-4 [sigmaaldrich.com]

- 8. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. This compound | 1261648-93-4 [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-iodobenzyl alcohol

This guide provides a comprehensive overview of the core physical and spectroscopic properties of 2-Bromo-4-iodobenzyl alcohol (CAS No. 1261648-93-4). Designed for researchers, chemists, and professionals in drug development, this document synthesizes empirical data with theoretical insights to offer a practical understanding of this important chemical intermediate. We will explore not just the "what" but the "why" behind its characteristics, grounded in established analytical methodologies.

Introduction: A Versatile Halogenated Building Block

This compound is a disubstituted aromatic alcohol. Its structure, featuring a benzyl alcohol core with bromine and iodine atoms at positions 2 and 4 respectively, makes it a highly valuable and versatile building block in organic synthesis. The differential reactivity of the bromo and iodo substituents allows for selective functionalization through various cross-coupling reactions, while the benzyl alcohol moiety can undergo oxidation, esterification, or nucleophilic substitution.[1][2] This trifunctional nature is particularly sought after in the synthesis of complex molecules and pharmaceutical intermediates.[1]

Core Physicochemical Properties

The physical state and behavior of a compound are dictated by its molecular structure. The presence of two heavy halogen atoms (Br and I) and a polar hydroxyl group on a benzene ring in this compound results in a unique set of properties. The high molecular mass contributes to strong intermolecular van der Waals forces, while the -OH group allows for hydrogen bonding. These forces collectively influence its melting point, boiling point, and solubility.

A summary of its key physical properties is presented below.

| Property | Value | Source / Comment |

| CAS Number | 1261648-93-4 | [2][3] |

| Molecular Formula | C₇H₆BrIO | [2] |

| Molecular Weight | 312.93 g/mol | [2] |

| Appearance | Crystalline solid | Based on synthesis protocol yielding crystals.[1] |

| Melting Point | Not explicitly reported. Estimated > 100 °C. | The related isomer, 2-Bromo-5-iodobenzyl alcohol, melts at 112-116 °C. |

| Boiling Point | 323.20 °C | [2] |

| Flash Point | 149.30 °C | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents. | Predicted based on structural analogs.[4][5] |

| Storage | Store at 10°C - 25°C | [2] |

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. Below, we detail the expected spectroscopic signature of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

A reported ¹H NMR spectrum in DMSO-d₆ provides a clear proton signature for the molecule.[1]

-

¹H NMR (40MHz, DMSO-d₆) δ:

-

7.65 (d, J=2.4Hz, 1H): This doublet corresponds to the proton at position 3 of the benzene ring. It is split only by the proton at position 5, hence it appears as a doublet with a small meta-coupling constant.

-

7.53 (d, J=8.5Hz, 1H): This doublet is assigned to the proton at position 6. It shows a larger ortho-coupling with the proton at position 5.

-

7.40 (dd, J=8.5, 2.4Hz, 1H): This doublet of doublets represents the proton at position 5. It is coupled to both the proton at position 6 (ortho-coupling, J=8.5Hz) and the proton at position 3 (meta-coupling, J=2.4Hz).

-

5.58 (t, J=5.4Hz, 1H): This triplet is the signal for the hydroxyl (-OH) proton. It is coupled to the two adjacent protons of the methylene (-CH₂) group.

-

4.49 (d, J=5.4Hz, 2H): This doublet corresponds to the two protons of the benzylic methylene (-CH₂OH) group. The signal is split by the hydroxyl proton.

-

The diagram below illustrates the assignment of protons in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

While specific IR data is not available in the searched literature, the spectrum can be predicted based on its functional groups. Key expected absorptions include:

-

~3200-3600 cm⁻¹ (broad): O-H stretching of the alcohol group, typically broad due to hydrogen bonding.

-

~3000-3100 cm⁻¹ (sharp): Aromatic C-H stretching.

-

~2850-2960 cm⁻¹ (sharp): Aliphatic C-H stretching from the -CH₂- group.

-

~1550-1600 cm⁻¹: C=C stretching within the aromatic ring.

-

~1000-1260 cm⁻¹: C-O stretching of the primary alcohol.

-

~500-600 cm⁻¹: C-I stretching.

-

~550-650 cm⁻¹: C-Br stretching.

Mass Spectrometry (MS)

In mass spectrometry, this compound would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and iodine (¹²⁷I, monoisotopic). The primary fragmentation pathway would likely involve the loss of the hydroxyl group or cleavage of the benzyl C-C bond.

Experimental Determination of Physical Properties

To ensure scientific integrity, all physical properties must be determined using validated experimental protocols. The following section outlines standard methodologies.

Melting Point Determination (Capillary Method)

Causality: The melting point is a robust indicator of purity. A sharp melting range suggests a pure compound, while a broad and depressed range indicates the presence of impurities. This protocol relies on the precise visual detection of the phase transition from solid to liquid.

Protocol:

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm) of the sample into the closed end.

-

Apparatus Setup: Place the loaded capillary into a melting point apparatus (e.g., Mel-Temp).

-

Measurement:

-

Heat the apparatus rapidly to about 15-20 °C below the expected melting point (est. 112-116 °C based on isomer).

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

-

Reporting: The melting point is reported as the range T₁-T₂.

The workflow for this self-validating system is depicted below.

Solubility Assessment

Causality: Solubility is governed by the principle of "like dissolves like." The large, nonpolar, halogenated aromatic structure of this compound is expected to dominate its solubility profile, making it favorable for dissolution in nonpolar organic solvents over polar protic solvents like water.

Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., Water, Ethanol, Dichloromethane, Hexane, DMSO).

-

Sample Measurement: Add a fixed mass (e.g., 10 mg) of this compound to a vial.

-

Titration: Add the selected solvent dropwise or in small, measured aliquots (e.g., 100 µL) to the vial at a constant temperature (e.g., 25 °C).

-

Observation: After each addition, vortex the vial for 30-60 seconds and visually inspect for complete dissolution.

-

Quantification: Record the volume of solvent required to completely dissolve the solute.

-

Reporting: Express solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Safety and Handling

Based on available data for the compound and its structural analogs, this compound should be handled with care.

-

Hazard Statement: H302 - Harmful if swallowed.[2]

-

Precautionary Measures: Analogous compounds are known to cause skin and serious eye irritation.[6][7][8][9] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound is a solid crystalline compound with a high boiling point, reflecting its significant molecular weight and potential for intermolecular interactions. Its spectroscopic data, particularly the detailed ¹H NMR spectrum, provides an unambiguous fingerprint for its structural verification. While some physical properties like a precise melting point and density are not yet reported in widely accessible literature, they can be reliably estimated and determined using the standard, self-validating protocols outlined in this guide. This combination of known data and established methodology provides researchers with the critical information needed to effectively utilize this versatile intermediate in their synthetic endeavors.

References

- Preparation method of 2-bromo-5-iodo-benzyl alcohol. CN113233957A.

-

Bromobenzyl cyanide. Wikipedia. [Link]

-

2-Bromobenzyl alcohol | C7H7BrO. PubChem. [Link]

-

This compound | CAS 1261648-93-4. Chemical-Suppliers. [Link]

-

2-Bromo-5-fluoro-4-iodobenzyl alcohol | C7H5BrFIO. PubChem. [Link]

- Prepare the method for 5-iodo-2-bromobenzyl alcohol. CN103965020B.

-

Preparation of 4-bromobenzyl bromide. PrepChem.com. [Link]

-

NMR data for the alcohols (3). The Royal Society of Chemistry. [Link]

-

SAFETY DATA SHEET - 2-Bromobenzyl alcohol. Thermo Fisher Scientific. [Link]

Sources

- 1. CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol - Google Patents [patents.google.com]

- 2. biosynth.com [biosynth.com]

- 3. This compound | CAS 1261648-93-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. Bromobenzyl cyanide - Wikipedia [en.wikipedia.org]

- 5. 2-Iodobenzyl alcohol | 5159-41-1 [chemicalbook.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. assets.thermofisher.com [assets.thermofisher.com]

2-Bromo-4-iodobenzyl alcohol molecular weight

An In-depth Technical Guide to 2-Bromo-4-iodobenzyl alcohol: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a pivotal intermediate in modern synthetic chemistry. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's physicochemical properties, outlines a detailed synthesis protocol, and explores its strategic applications as a versatile building block in the creation of complex molecular architectures.

Introduction: The Strategic Value of Halogenated Benzyl Alcohols

In the landscape of medicinal chemistry, halogenated aromatic compounds serve as indispensable synthons. Their unique electronic properties and, most importantly, their capacity to participate in a wide array of cross-coupling reactions, make them foundational to the rapid assembly of diverse molecular libraries. This compound (CAS No: 1261648-93-4) is a prime example of a strategically functionalized intermediate.[1] The presence of two distinct halogens—bromine and iodine—at specific positions on the benzene ring offers orthogonal reactivity. This allows for selective, stepwise functionalization, a highly desirable trait for constructing complex target molecules with precision. The benzylic alcohol moiety provides a further handle for modification, such as oxidation to the corresponding aldehyde or acid, or conversion into ethers and esters. This guide will explore the synthesis, characteristics, and utility of this high-value reagent.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. Accurate knowledge of these parameters is critical for reaction planning, purification, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BrIO | [1] |

| Molecular Weight | 312.93 g/mol | [1][2] |

| CAS Number | 1261648-93-4 | [1][2][3] |

| Appearance | Solid | |

| Boiling Point | 323.20 °C (Predicted) | [1] |

| Flash Point | 149.30 °C (Predicted) | [1] |

| Synonyms | (2-bromo-4-iodophenyl)methanol | [3] |

| InChI Key | YMEXRVNZYXNDDN-UHFFFAOYSA-N | |

| SMILES | C1=CC(=C(C=C1I)Br)CO | [1] |

Expert Insight: The significant difference in the bond dissociation energies of the C-I and C-Br bonds is the cornerstone of this reagent's utility. The C-I bond is weaker and therefore more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This allows for selective reaction at the 4-position (iodine) while leaving the 2-position (bromine) intact for a subsequent, different coupling reaction under more forcing conditions.

Synthesis and Purification: A Multi-Step Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The pathway outlined below is based on established organic synthesis principles, including diazotization and free-radical halogenation.[4]

Synthesis Workflow Diagram

Caption: Multi-step synthesis of this compound.

Detailed Synthesis Protocol

Causality Behind Experimental Choices:

-

Diazotization (Step 1): The conversion of the primary amine in 2-methyl-4-iodoaniline to a diazonium salt is a classic method for introducing a variety of substituents onto an aromatic ring. The reaction is run at low temperatures (0-5 °C) because diazonium salts are notoriously unstable and can decompose violently at higher temperatures.

-

Sandmeyer Reaction (Step 1): The use of cuprous bromide (CuBr) is a Sandmeyer reaction, a reliable method for replacing the diazonium group with a bromine atom.[4]

-

Free-Radical Bromination (Step 2): The benzylic position is selectively brominated over the aromatic ring using N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN). Light or heat initiates the decomposition of AIBN, starting the radical chain reaction. This method is highly specific for allylic and benzylic positions.[4]

-

Hydrolysis (Step 3): The final step is a nucleophilic substitution where the benzyl bromide is hydrolyzed to the benzyl alcohol. Using a base like sodium hydroxide in a solvent like DMSO facilitates this Sₙ2 reaction.[4]

Step-by-Step Methodology:

-

Diazotization and Bromination of 2-Methyl-4-iodoaniline:

-

Suspend 2-methyl-4-iodoaniline (1.0 eq) in a solution of sulfuric acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 1 hour.

-

In a separate flask, prepare a solution of cuprous bromide (0.55 eq) in hydrobromic acid (48%) and heat to approximately 85-90 °C.[4]

-

Slowly add the cold diazonium salt solution to the hot CuBr solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, stir the reaction mixture at 90 °C for 2 hours, then cool to room temperature.

-

Extract the product with toluene, wash the organic phase with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-bromo-4-iodotoluene.

-

-

Benzylic Bromination:

-

Dissolve the 2-bromo-4-iodotoluene (1.0 eq) in a suitable solvent like dichloromethane.

-

Add AIBN (0.3 eq) and NBS (1.6 eq).[4]

-

Heat the mixture to reflux (around 50-60 °C) for 10-12 hours. Monitor the reaction progress by TLC.

-

Cool the reaction, filter off the succinimide byproduct, and wash the filtrate with water and brine.

-

Dry the organic layer and concentrate to give crude 2-bromo-4-iodobenzyl bromide, which can be purified by recrystallization from toluene.

-

-

Hydrolysis to this compound:

-

Dissolve the 2-bromo-4-iodobenzyl bromide (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Slowly add an aqueous solution of sodium hydroxide (2.5 M) dropwise, keeping the temperature between 10-15 °C.[4]

-

Stir the reaction mixture for 12-16 hours at this temperature.

-

Upon completion (monitored by TLC), filter the resulting precipitate, wash with cold methanol, and dry under vacuum to obtain the final product, this compound.

-

Applications in Drug Development and Medicinal Chemistry

This compound is a powerful tool for lead optimization and the synthesis of novel chemical entities (NCEs). Its utility stems from the ability to perform sequential, site-selective cross-coupling reactions.

Orthogonal Reactivity in Cross-Coupling

Caption: Sequential cross-coupling using orthogonal halogen reactivity.

-

Suzuki-Miyaura Coupling: The C-I bond reacts preferentially under standard Suzuki conditions (e.g., Pd(dppf)Cl₂, a boronic acid, and a base). This allows for the introduction of an aryl or heteroaryl group at the 4-position.

-

Sonogashira, Heck, or Buchwald-Hartwig Coupling: The remaining C-Br bond can then be functionalized under slightly more forcing conditions. This second coupling can introduce an alkyne (Sonogashira), an alkene (Heck), or a nitrogen-based nucleophile (Buchwald-Hartwig), enabling the rapid generation of a library of complex, three-dimensional molecules from a single starting material.

This stepwise approach is invaluable in drug discovery, where exploring the structure-activity relationship (SAR) around a core scaffold is essential. This compound acts as a versatile precursor for synthesizing a wide range of APIs.[5][6]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is imperative.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302).[1] More detailed safety data sheets indicate it can also be harmful in contact with skin or if inhaled (H302+H312+H332), causes skin and serious eye irritation (H315, H319), and may cause respiratory irritation (H335). The GHS signal word is "Warning".

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[7][8] Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. Recommended storage temperature is between 10°C and 25°C.[1]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical reagent; it is a strategic asset in the arsenal of the synthetic and medicinal chemist. Its pre-installed, orthogonally reactive halogen handles, combined with a modifiable alcohol group, provide a robust platform for the efficient synthesis of complex molecules. Understanding its properties, synthesis, and safe handling is key to unlocking its full potential in the discovery and development of next-generation therapeutics.

References

-

PubChem. (n.d.). 2-Bromo-5-fluoro-4-iodobenzyl alcohol. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (2021). CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol.

-

Dakota Chemical. (n.d.). Exploring the Synthesis and Applications of 2-Bromobenzyl Alcohol. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. This compound | 1261648-93-4 [sigmaaldrich.com]

- 3. This compound - CAS:1261648-93-4 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to the Spectral Characteristics of 2-Bromo-4-iodobenzyl Alcohol: A Key Intermediate in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility of a Dihalogenated Benzyl Alcohol

2-Bromo-4-iodobenzyl alcohol is a valuable bifunctional building block in the landscape of organic synthesis and medicinal chemistry.[1][2] Its unique substitution pattern, featuring two distinct halogen atoms and a reactive benzyl alcohol moiety, offers a versatile platform for the construction of complex molecular architectures. The bromine and iodine atoms can be selectively functionalized through various cross-coupling reactions, while the hydroxymethyl group provides a handle for oxidation, esterification, or nucleophilic substitution.[3] This trifecta of reactivity makes this compound a sought-after intermediate in the synthesis of novel therapeutic agents and other high-value organic compounds.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1261648-93-4 | [1] |

| Molecular Formula | C₇H₆BrIO | [1] |

| Molecular Weight | 312.93 g/mol | [1] |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and isotopic distribution of a compound. For this compound, the expected mass spectrum would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

A patent for the synthesis of a related isomer, 2-bromo-5-iodobenzyl alcohol, reports a GC-MS (Gas Chromatography-Mass Spectrometry) result of m/z 298 (M+1) and 296 (M-1).[2] This suggests that under certain MS conditions, fragmentation or ionization anomalies may occur. However, for a standard electron ionization (EI) mass spectrum of this compound, one would anticipate observing the molecular ion peaks.

Expected Fragmentation Pattern:

The fragmentation of benzyl alcohols in mass spectrometry often proceeds through the loss of water, followed by the formation of a stable tropylium ion or other resonance-stabilized carbocations. The presence of the halogen atoms would also influence the fragmentation pathways.

Caption: Expected primary fragmentation pathway for this compound in EI-MS.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the number, connectivity, and chemical environment of the hydrogen atoms in a molecule. A Chinese patent provides a ¹H NMR spectrum of this compound recorded in deuterated dimethyl sulfoxide (DMSO-d₆).[2]

Experimental Data (from CN113233957A):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| 7.65 | d | 1H | H-3 | 2.4 |

| 7.53 | d | 1H | H-5 | 8.5 |

| 7.40 | dd | 1H | H-6 | 8.5, 2.4 |

| 5.58 | t | 1H | -OH | 5.4 |

| 4.49 | d | 2H | -CH₂- | 5.4 |

Interpretation:

The aromatic region of the spectrum (7.40-7.65 ppm) displays a pattern consistent with a 1,2,4-trisubstituted benzene ring.

-

The doublet at 7.65 ppm with a small coupling constant (2.4 Hz) is assigned to the proton at position 3 (H-3), which is ortho to the bromine atom and meta to the iodine atom. The small coupling arises from the meta-coupling to H-5.

-

The doublet at 7.53 ppm with a larger coupling constant (8.5 Hz) corresponds to the proton at position 5 (H-5), which is ortho to the iodine atom and para to the bromine atom. The large coupling is due to the ortho-coupling with H-6.

-

The doublet of doublets at 7.40 ppm is assigned to the proton at position 6 (H-6), which is ortho to the hydroxymethyl group and ortho to H-5, and also shows a smaller meta-coupling to H-3.

The aliphatic region shows two signals:

-

The triplet at 5.58 ppm is characteristic of the hydroxyl proton (-OH), which is coupled to the adjacent methylene protons.

-

The doublet at 4.49 ppm corresponds to the two protons of the benzylic methylene group (-CH₂-), which are coupled to the hydroxyl proton.

Caption: Structure of this compound and its corresponding ¹H NMR signal assignments.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy (Predicted)

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (C-CH₂OH) | ~140-142 | Attached to the hydroxymethyl group. |

| C-2 (C-Br) | ~122-125 | Attached to the bromine atom. |

| C-3 (CH) | ~133-135 | Influenced by the ortho-bromo and para-iodo groups. |

| C-4 (C-I) | ~92-95 | Attached to the iodine atom (heavy atom effect). |

| C-5 (CH) | ~138-140 | Influenced by the ortho-iodo and meta-bromo groups. |

| C-6 (CH) | ~128-130 | Influenced by the ortho-hydroxymethyl and meta-iodo groups. |

| -CH₂OH | ~63-65 | Typical range for a benzylic alcohol carbon. |

The prediction is based on the additive effects of the substituents on the benzene ring. The carbon attached to the iodine (C-4) is expected to have the most upfield chemical shift due to the "heavy atom effect." The other aromatic carbons will be deshielded to varying degrees depending on their proximity to the electron-withdrawing halogen atoms.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides information about the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (from the alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic -CH₂-) |

| 1600-1450 | Medium-Weak | C=C stretch (aromatic ring) |

| 1250-1000 | Strong | C-O stretch (primary alcohol) |

| 850-750 | Strong | C-H out-of-plane bend (aromatic) |

| Below 700 | Medium-Strong | C-Br and C-I stretches |

The most prominent features of the IR spectrum would be the broad O-H stretching band and the strong C-O stretching band, which are characteristic of an alcohol. The aromatic C-H and C=C stretching vibrations, along with the out-of-plane bending bands, would confirm the presence of the substituted benzene ring.

Experimental Protocols

Acquisition of NMR Spectra:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 10-15 ppm, sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, a larger number of scans compared to ¹H NMR, and a relaxation delay of 2-5 seconds.

-

Acquisition of IR Spectrum:

-

Sample Preparation:

-

Solid Phase (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Caption: A generalized workflow for the spectroscopic characterization of this compound.

Conclusion

The spectral data and analysis presented in this guide provide a robust framework for the identification and characterization of this compound. The combination of ¹H NMR, mass spectrometry, and predicted ¹³C NMR and IR data offers a comprehensive spectroscopic fingerprint of this important synthetic intermediate. For researchers in drug discovery and development, a thorough understanding of the spectral properties of such building blocks is paramount for ensuring the identity and purity of synthesized compounds, ultimately contributing to the integrity and success of their research endeavors. The unique reactivity of this compound, stemming from its distinct functional groups, will undoubtedly continue to be exploited in the creation of novel and complex molecules with potential therapeutic applications.

References

-

Shanghai Lizhuo Pharmaceutical Technology Co., Ltd. 4-Iodobenzyl alcohol. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 2-Bromo-4-fluorobenzyl Alcohol in Modern Pharmaceutical Synthesis. [Link]

-

MDPI. Special Issue “The Role of Natural Products in Drug Discovery”. [Link]

-

Research and Reviews. Methods and Applications of Synthesizing Alcohols in Organic Chemistry. [Link]

-

PubMed Central. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. [Link]

- Google Patents. CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol.

-

NIH. Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides. [Link]

-

Organic Chemistry Portal. Substituted benzylic alcohol synthesis by addition (C-C coupling). [Link]

-

Chemistry LibreTexts. 13.6: Synthesis of Alcohols - Review. [Link]

- Google Patents. CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol.

Sources

- 1. biosynth.com [biosynth.com]

- 2. CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol - Google Patents [patents.google.com]

- 3. CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Special Issue “The Role of Natural Products in Drug Discovery” | MDPI [mdpi.com]

Navigating the Synthesis Landscape: A Comprehensive Technical Guide to the Safe Handling of 2-Bromo-4-iodobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis and materials science, halogenated organic compounds are indispensable building blocks. Among these, 2-Bromo-4-iodobenzyl alcohol (CAS No. 1261648-93-4) presents itself as a versatile intermediate, offering multiple reaction sites for the construction of complex molecular architectures.[1] However, its utility is matched by a need for meticulous handling and a thorough understanding of its potential hazards. This guide, intended for laboratory and drug development professionals, provides an in-depth examination of the safe handling, storage, and emergency procedures for this compound, grounded in established safety protocols and an understanding of its chemical nature.

Compound Profile and Hazard Identification

This compound is a solid at ambient temperature.[2] Its molecular structure, featuring a benzyl alcohol moiety substituted with both bromine and iodine, dictates its reactivity and toxicological profile. The presence of halogens and an alcohol functional group necessitates a comprehensive approach to safety.

GHS Hazard Classification

Based on available data for the compound and its close structural analogs, this compound is classified with the following hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332).[2]

-

Skin and Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[2]

-

Respiratory Irritation: May cause respiratory irritation (H335).[2]

The signal word for this compound is Warning .[2]

Toxicological Insights

Prudent Practices for Handling and Storage

A proactive approach to safety is paramount when working with this compound. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense against exposure is a combination of effective engineering controls and appropriate PPE.

-

Ventilation: All handling of this compound, especially when dealing with the solid powder or creating solutions, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

-

Eye and Face Protection: Chemical safety goggles are mandatory. In situations where splashing is a risk, a face shield should be worn in addition to goggles.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required.[6] Given the powdered nature of the solid, it is advisable to wear two pairs of gloves ("double-gloving"). Gloves should be inspected before use and changed immediately if contaminated.

-

Lab Coat: A buttoned, long-sleeved laboratory coat is essential to protect skin and clothing.[5]

-

-

Respiratory Protection: For routine handling within a fume hood, respiratory protection is typically not required. However, in cases of poor ventilation or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter should be used.[7]

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles (ANSI Z87.1 certified) and face shield | Protects against dust particles and splashes. |

| Hand Protection | Double-layered nitrile or neoprene gloves | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection. |

| Body Protection | Long-sleeved, buttoned laboratory coat | Protects skin and personal clothing from contamination. |

| Respiratory Protection | NIOSH-approved respirator with organic vapor/particulate cartridges | Required for spill cleanup or in inadequately ventilated areas to prevent inhalation of dust or vapors. |

Storage and Incompatibility

Proper storage is crucial for maintaining the stability of this compound and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[8] Recommended storage temperatures are between 10°C and 25°C.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9][10][11] Halogenated compounds can react vigorously with these substances. The benzyl alcohol moiety can undergo oxidation, and the aromatic halogens can be susceptible to nucleophilic substitution under certain conditions.

Experimental Workflow: A Step-by-Step Guide to Safe Use

The following workflow outlines a safe and systematic approach to handling this compound in a laboratory setting.

Emergency Procedures: Preparedness and Response

Despite careful planning, accidents can occur. Being prepared to respond effectively is a critical component of laboratory safety.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12][13] Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[12][14] Seek medical attention if irritation persists.

-

Inhalation: Move the individual to fresh air.[15] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[15] If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Spill and Leak Management

A prompt and well-executed spill response is essential to prevent further exposure and contamination.

Waste Disposal

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

-

Waste Segregation: All waste containing this compound, including contaminated PPE, weigh paper, and absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic waste.[16]

-

Disposal Procedures: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.[17]

Conclusion

This compound is a valuable synthetic intermediate whose safe use is predicated on a thorough understanding of its hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document—from meticulous preparation and the consistent use of appropriate PPE to preparedness for emergency situations—researchers can confidently and safely leverage the synthetic potential of this compound in their pursuit of scientific advancement.

References

-

Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

-

MDPI. (2024, June 30). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

-

UMass Memorial Health. (n.d.). First Aid: Chemical Exposure. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures. Retrieved from [Link]

-

Laboratorium Discounter. (2023, March 6). Benzyl alcohol 99,95+% FCC, USP, Ph. Eur, BP, Ultra Pure. Retrieved from [Link]

-

Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

-

U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

-

Consolidated Chemical. (n.d.). Benzyl Alcohol – Laboratory Grade Multi-Purpose Solvent. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

-

Cytiva. (2020, March 31). Use of benzyl alcohol as a shipping and storage solution for chromatography media. Retrieved from [Link]

-

Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

-

MyCPR NOW. (n.d.). First Aid Strategies for Managing Exposure to Toxic Substances. Retrieved from [Link]

-

Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

-

MyCPR NOW. (n.d.). First Aid Guidelines for Handling Exposure to Harmful Substances. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Toxicology of benzyl alcohols: A QSAR analysis. Retrieved from [Link]

-

Texas Commission on Environmental Quality. (n.d.). Benzyl Alcohol – Oral Risk Assessment. Retrieved from [Link]

-

iupr.ru. (2023). Toxicology of benzyl alcohols in pharmaceutical manufacturing. Retrieved from [Link]

-

Publisso. (2025). Benzyl alcohol. Retrieved from [Link]

-

Special Pet Topics. (n.d.). Halogenated Aromatic Poisoning (PCB and Others). Retrieved from [Link]

-

PubMed. (n.d.). Microbial breakdown of halogenated aromatic pesticides and related compounds. Retrieved from [Link]

-

Scribd. (n.d.). HandbookPharmaceutical Excipients-Benzyl Alcohol. Retrieved from [Link]

- Google Patents. (n.d.). CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol.

-

Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Retrieved from [Link]

-

University of Nevada, Reno Environmental Health & Safety. (n.d.). Partial List of Chemical Incompatibilities. Retrieved from [Link]

-

ResearchGate. (2025, July 4). Monobromination of Aromatic Compounds Catalyzed by Iodine or Ammonium Iodide. Retrieved from [Link]

-

European Medicines Agency. (2017, October 9). Questions and answers on benzyl alcohol used as an excipient in medicinal products for human use. Retrieved from [Link]

-

The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 18). The Indispensable Role of 2-Bromo-4-fluorobenzyl Alcohol in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Tufts University Office of Emergency Management. (n.d.). Hazardous Materials Spill. Retrieved from [Link]

-

Chemical-Suppliers.com. (n.d.). This compound. Retrieved from [Link]

-

MANAC Inc. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16. Retrieved from [Link]

-

ResearchGate. (n.d.). Iodine(III) reagents for oxidative aromatic halogenation. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). The decomposition of aryl iodine diacetates. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. This compound | 1261648-93-4 [sigmaaldrich.com]

- 3. a78cf8ac-3ef5-4670-8fcd-a900ec94fdfb.filesusr.com [a78cf8ac-3ef5-4670-8fcd-a900ec94fdfb.filesusr.com]

- 4. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - Merck Veterinary Manual [merckvetmanual.com]

- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 6. hsa.ie [hsa.ie]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]

- 10. consolidated-chemical.com [consolidated-chemical.com]

- 11. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 12. ehs.princeton.edu [ehs.princeton.edu]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 14. cprcertificationnow.com [cprcertificationnow.com]

- 15. cprcertificationnow.com [cprcertificationnow.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

A Technical Guide to the Solubility of 2-Bromo-4-iodobenzyl alcohol for Pharmaceutical and Chemical Research

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-4-iodobenzyl alcohol, a key intermediate in organic synthesis. Designed for researchers, chemists, and drug development professionals, this document synthesizes theoretical solubility principles with practical, field-proven experimental methodologies. We explore the physicochemical properties of the compound, predict its behavior in various solvent systems, and provide a detailed, self-validating protocol for empirical solubility determination based on the OECD 105 shake-flask method. This guide aims to equip scientists with the foundational knowledge and practical tools necessary to effectively utilize this compound in their research and development workflows.

Introduction and Physicochemical Profile

This compound is a halogenated aromatic alcohol that serves as a versatile building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the differential reactivity of the bromo and iodo substituents, allowing for selective functionalization in multi-step synthetic pathways. An accurate understanding of its solubility is paramount for reaction setup, purification, formulation, and biological screening.

The solubility of a compound is not an arbitrary property but is dictated by its molecular structure. The this compound molecule incorporates both polar and non-polar features, which govern its interaction with different solvents. The aromatic ring, substituted with a large, polarizable iodine atom and a bromine atom, contributes significant non-polar, hydrophobic character. Conversely, the hydroxymethyl (-CH₂OH) group is polar and capable of acting as both a hydrogen bond donor and acceptor. This structural dichotomy is the key to understanding its solubility profile.

A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₇H₆BrIO | [1] |

| Molecular Weight | 312.93 g/mol | [1] |

| CAS Number | 1261648-93-4 | [1] |

| Appearance | Crystalline solid (predicted) | [2] |

| Boiling Point | 323.20 °C (Predicted) | [1] |

| Flash Point | 149.30 °C (Predicted) |[1] |

Theoretical Principles and Qualitative Solubility Analysis

The fundamental principle governing solubility is "like dissolves like."[3] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

-

Polar Solvents (e.g., Water): Water is a highly polar solvent that forms strong hydrogen bond networks. While the alcohol group of this compound can participate in hydrogen bonding, the large, hydrophobic, halogen-substituted benzene ring dominates the molecule's character. This significant non-polar portion disrupts water's hydrogen bonding network more than it benefits from new interactions, leading to predicted low water solubility. Safety data for the related compound 2-Bromobenzyl alcohol notes its low water solubility, which supports this prediction.[4]

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): Solvents like Dimethyl Sulfoxide (DMSO) are highly polar and can accept hydrogen bonds but do not donate them. They are excellent at dissolving a wide range of organic compounds. Patent literature describing the synthesis of this compound utilizes DMSO as the reaction solvent, indicating good solubility.[2]

-

Polar Protic Solvents (e.g., Alcohols): Solvents like methanol and ethanol are intermediate in polarity. They can engage in hydrogen bonding with the compound's hydroxyl group. However, the non-polar aromatic ring limits solubility compared to smaller, less substituted alcohols. In a documented synthesis, the final product, this compound, is washed with methanol, which implies it is only sparingly soluble in this solvent, allowing for the removal of more soluble impurities.[2]

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. The polarity of the alcohol group on this compound makes it dissimilar to non-polar solvents, predicting poor solubility.

Based on these principles, a qualitative solubility profile can be predicted.

Table 2: Predicted and Observed Solubility of this compound

| Solvent | Solvent Type | Predicted/Observed Solubility | Rationale / Source |

|---|---|---|---|

| Water | Polar Protic | Poorly Soluble / Insoluble | The large, non-polar halogenated ring outweighs the polar -OH group. |

| Methanol | Polar Protic | Sparingly Soluble | Used as a wash solvent during synthesis, indicating low solubility.[2] |

| Ethanol | Polar Protic | Slightly Soluble | Similar to methanol, but the slightly larger alkyl chain may improve interaction with the aromatic ring. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Used as a reaction solvent for a precursor, implying good solubility for the final product.[2] |

| Acetone | Polar Aprotic | Soluble | Expected to readily dissolve the compound due to its polarity and ability to solvate the aromatic ring. |

| Dichloromethane (DCM) | Halogenated | Soluble | The presence of halogens on both solute and solvent suggests favorable interactions. |

| Hexane / Heptane | Non-Polar | Poorly Soluble / Insoluble | Mismatch in polarity between the polar alcohol group and the non-polar solvent. |

Standardized Protocol for Quantitative Solubility Determination

While theoretical analysis is useful, empirical determination is essential for accurate data. The internationally recognized standard for determining water solubility is the OECD Test Guideline 105.[5][6] The Shake-Flask Method described therein is suitable for substances with solubilities above 10⁻² g/L.[7][8]

Causality and Self-Validation in the Protocol

This protocol is designed to be self-validating. The core principle is achieving a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Key choices in the procedure ensure this:

-

Temperature Control: Solubility is highly temperature-dependent. Conducting the experiment in a thermostatically controlled water bath or incubator is critical for reproducibility.

-

Equilibration Time: A preliminary test establishes the time required to reach equilibrium. By taking samples at multiple time points (e.g., 24, 48, 72 hours) and finding when the concentration plateaus, we validate that the system is stable and not kinetically trapped.

-

Sufficient Excess of Solute: Ensuring an excess of the solid compound is present throughout the experiment guarantees that the solution becomes and remains saturated.

-

Analytical Method Specificity: The use of a validated analytical method like High-Performance Liquid Chromatography (HPLC) ensures that the measurement is specific to the analyte and not influenced by impurities or degradation products.

Experimental Workflow: OECD 105 Shake-Flask Method

The following diagram illustrates the logical flow of the experimental protocol.

Caption: Workflow for the OECD 105 Shake-Flask solubility determination method.

Step-by-Step Methodology

1. Preliminary Test:

-

Add a significant excess of this compound (e.g., ~100 mg) to three separate flasks containing the test solvent (e.g., 10 mL of purified water).

-

Place the flasks in a shaker bath set to the desired temperature (e.g., 20 °C).

-

At intervals of 24, 48, and 72 hours, analyze the concentration of the solute in each flask.

-

The time at which the concentration ceases to increase is determined as the equilibration time. A minimum of 24 hours is standard.

2. Main Test (performed in triplicate):

-